molecular formula C8H6ClNO2 B3053055 2(3H)-Benzoxazolone, 6-chloro-3-methyl- CAS No. 50595-18-1

2(3H)-Benzoxazolone, 6-chloro-3-methyl-

Cat. No. B3053055
CAS RN: 50595-18-1
M. Wt: 183.59 g/mol
InChI Key: CUSHYNPUXTVNEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “6-Chloro-3-methyluracil” involves various chemical reactions. For instance, it has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . Additionally, it has been used as a building block for the self-assembly generation of a new bioactive copper (II) complex .


Molecular Structure Analysis

The molecular formula of “6-Chloro-3-methyluracil” is C5H5ClN2O2 . The average mass is 160.558 Da and the monoisotopic mass is 160.003952 Da .


Chemical Reactions Analysis

“6-Chloro-3-methyluracil” has been used in various chemical reactions. For example, it has been used as a building block for the self-assembly generation of a new bioactive copper (II) complex . This compound shows a distorted octahedral {CuN2O4} coordination environment with two trans cmu− ligands adopting a bidentate N,O-coordination mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-methyluracil” include a melting point of 278-280°C (dec.), a density of 0.896 g/cm³, and a pKa of 7.16±0.40 (Predicted) . It is a white solid .

Safety and Hazards

The safety data sheet for “6-Chloro-3-methyluracil” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHYNPUXTVNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357110
Record name 2(3H)-Benzoxazolone, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzoxazolone, 6-chloro-3-methyl-

CAS RN

50595-18-1
Record name 2(3H)-Benzoxazolone, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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